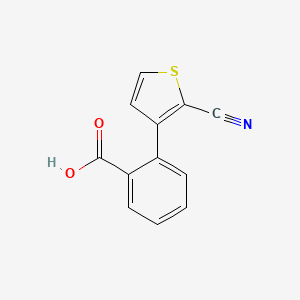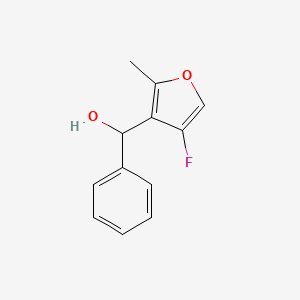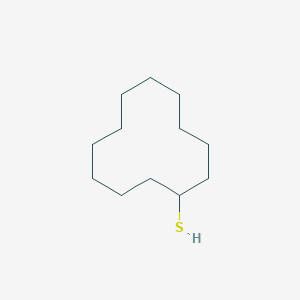
Cyclododecanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododecanethiol is an organic compound with the molecular formula C₁₂H₂₄S. It belongs to the family of thiols, characterized by the presence of a sulfur atom bonded to a hydrogen atom and an alkyl or aryl group. This compound is notable for its twelve-carbon ring structure, which imparts unique chemical and physical properties. This compound is used in various industrial and research applications due to its reactivity and ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclododecanethiol can be synthesized through several methods. One common approach involves the reaction of cyclododecane with sulfur and a reducing agent. Another method includes the reduction of cyclododecanone with hydrogen sulfide in the presence of a catalyst. The reaction conditions typically require controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reactors that allow for precise control of reaction parameters. The use of catalysts such as nickel or palladium can enhance the efficiency of the synthesis process. The final product is usually purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Cyclododecanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanesulfonic acid.
Reduction: Reduction reactions can yield cyclododecane.
Substitution: The thiol group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst is often used.
Substitution: Halogenating agents like chlorine or bromine are typically employed.
Major Products:
Oxidation: Cyclododecanesulfonic acid.
Reduction: Cyclododecane.
Substitution: Various substituted cyclododecanes depending on the reagent used
Scientific Research Applications
Cyclododecanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in the synthesis of nanoparticles and as a ligand in coordination chemistry.
Biology: this compound can be used to modify biological molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of cyclododecanethiol involves its ability to form strong bonds with metals and other electrophiles. The thiol group (-SH) is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and addition reactions. This reactivity allows this compound to act as a stabilizer and modifier in different chemical processes .
Comparison with Similar Compounds
1-Dodecanethiol: Similar in structure but with a linear chain instead of a cyclic one.
Cyclododecane: Lacks the thiol group, making it less reactive in certain chemical reactions.
Dodecyl Mercaptan: Another thiol compound with a linear chain structure.
Uniqueness: Cyclododecanethiol’s cyclic structure provides unique steric and electronic properties that differentiate it from linear thiols. This structure allows for different reactivity patterns and makes it suitable for specific applications where linear thiols may not be effective .
Properties
CAS No. |
7447-11-2 |
|---|---|
Molecular Formula |
C12H24S |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
cyclododecanethiol |
InChI |
InChI=1S/C12H24S/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12-13H,1-11H2 |
InChI Key |
XDQHLVSMADKFRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


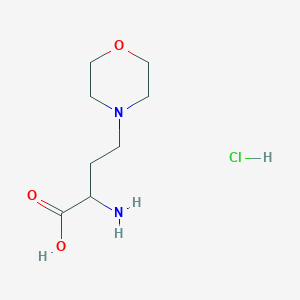
![[Trans-3-fluorooxan-4-yl]methanol](/img/structure/B13084044.png)
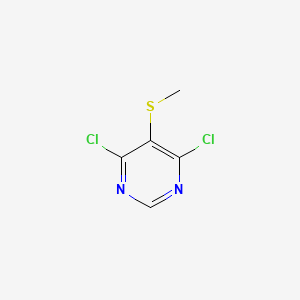
![1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13084050.png)
![Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate](/img/structure/B13084051.png)
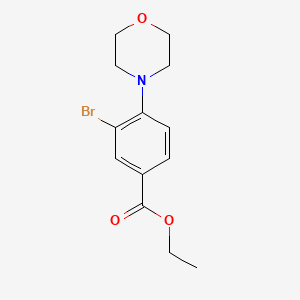
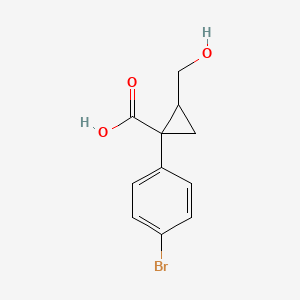
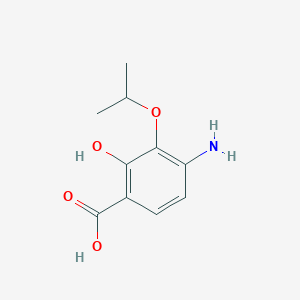
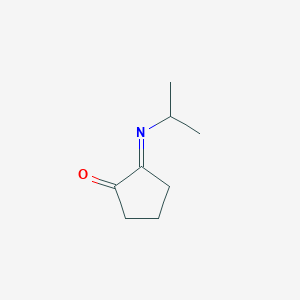
![5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13084087.png)
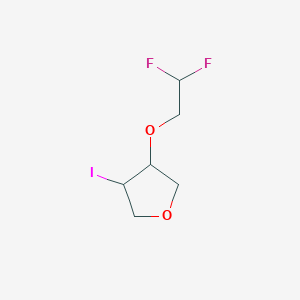
![2-Cyclopropyl-N-isobutyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084103.png)
